Octabromodibenzo-P-dioxin

Description

Context of Polyhalogenated Dibenzo-p-dioxins and Dibenzofurans (PXDD/Fs) as Persistent Organic Pollutants.

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), collectively known as PBDD/Fs, are a group of brominated aromatic hydrocarbons. env-health.org They are structurally similar to their chlorinated counterparts, the polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are notoriously toxic. researchgate.netdiva-portal.org PBDD/Fs, like other polyhalogenated compounds, are classified as persistent organic pollutants (POPs). nih.govpops.int This classification stems from their resistance to degradation in the environment, which leads to their long-term presence and potential for bioaccumulation in the food chain. env-health.orgsolubilityofthings.com

These compounds are not intentionally produced but are formed as unintentional byproducts in various thermal and industrial processes. env-health.orgepa.gov The presence of brominated flame retardants in materials that are heated or burned can lead to the formation of PBDD/Fs. env-health.org Their persistence, coupled with their ability to be transported over long distances, makes them a global environmental concern. pops.int

Significance of Octabromodibenzo-P-dioxin (OBDD) within the PBDD/F Congener Family.

Within the large family of PBDD/F congeners, which includes 75 PBDDs and 135 PBDFs, this compound (OBDD) is a notable member. epa.gov A congener is a specific member of a chemical family. epa.gov OBDD is a highly brominated compound, meaning its molecular structure contains the maximum number of bromine atoms. solubilityofthings.comsmolecule.com This high degree of bromination contributes significantly to its chemical stability and resistance to degradation. solubilityofthings.comsmolecule.com

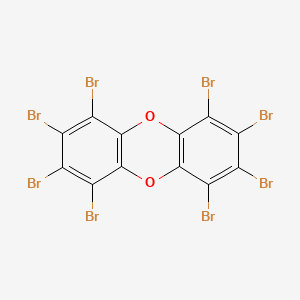

OBDD's structure consists of two benzene (B151609) rings connected by two oxygen atoms, with eight bromine atoms attached. smolecule.com This specific structure, particularly the extensive bromination, makes it stand out from other halogenated compounds and influences its environmental behavior and biological activity. smolecule.com More brominated congeners, including OBDD, are often the dominant contributors to the total PBDD/F concentrations found in emissions from sources like secondary aluminum smelting. nih.gov

Research Scope and Objectives in the Study of this compound.

Scientific research on this compound is driven by the need to understand its environmental impact and potential risks. Key areas of investigation include its environmental fate and effects, the development of analytical methods for its detection, and toxicological studies. smolecule.com

Researchers are focused on understanding how OBDD behaves in various environmental compartments such as soil, water, and air, and how it accumulates in the food chain. smolecule.com Due to the complexity of OBDD and other brominated compounds, a significant research objective is the development of accurate and sensitive analytical techniques, like chromatography coupled with mass spectrometry, for its detection in environmental and biological samples. pops.intsmolecule.com Toxicological studies, often conducted on laboratory animals, aim to assess the potential health effects of OBDD exposure, including its potential for endocrine disruption and carcinogenicity. smolecule.com The overarching goal of this research is to provide a comprehensive understanding of OBDD's properties and effects to inform regulatory practices and public health decisions. solubilityofthings.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8,9-octabromodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHTWKGGNHXJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176089 | |

| Record name | Octabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170-45-8 | |

| Record name | Octabromodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Transport, Distribution, and Transformation of Octabromodibenzo P Dioxin

Atmospheric Transport and Deposition Dynamics

The transport of OBDD in the atmosphere is a critical process that leads to its presence in regions far from its original sources. This transport occurs through complex mechanisms involving partitioning between different atmospheric phases and is influenced by meteorological conditions.

In the atmosphere, semi-volatile organic compounds (SVOCs) like OBDD exist in both a gaseous (vapour) phase and sorbed to atmospheric particles. researchgate.net The distribution, or partitioning, between these two phases is a key determinant of their atmospheric lifetime and transport potential. Due to its high molecular weight and low volatility, OBDD is expected to be predominantly associated with the particulate phase. nih.gov

Highly chlorinated dioxins, which share similar properties with highly brominated ones, are removed from the atmosphere primarily through their association with atmospheric particles. nih.gov The more chlorinated congeners, like octachlorodibenzo-p-dioxin (B131699) (OCDD), are found mostly on particles, while less chlorinated congeners are more prevalent in the vapor phase. epa.govnih.gov This principle suggests that OBDD, as a highly brominated congener, will be found almost exclusively bound to airborne particles, such as fine particulate matter (PM2.5). aaqr.org This association with particles governs its removal from the atmosphere via deposition processes. nih.govaaqr.org

Despite its low volatility, OBDD can undergo long-range atmospheric transport (LRAT) while bound to fine particles, leading to its global distribution. alsglobal.eunih.gov This phenomenon allows persistent organic pollutants (POPs) to be found in remote ecosystems like the Arctic, far from any industrial sources. alsglobal.euunep.org

This transport is facilitated by a process known as the "grasshopper effect," or global distillation. alsglobal.euresearchgate.net This effect involves repeated cycles of volatilization in warmer regions, atmospheric transport, and subsequent deposition in cooler regions. unep.org While OBDD's low volatility limits the "volatilization" step, its transport on particles can be seen as a component of this broader process. Chemicals can experience multiple "hops" (deposition and re-volatilization cycles), which fractionates them across the globe according to their physical-chemical properties. nih.govresearchgate.net This multi-hopping process contributes significantly to the accumulation of POPs in high-latitude environments. researchgate.net

The removal of OBDD from the atmosphere occurs through wet and dry deposition. nih.gov Wet deposition involves precipitation (rain, snow), which scavenges particle-bound compounds, while dry deposition is the gravitational settling of particles and turbulent diffusion of both particles and gases to surfaces. nih.govnih.gov

Studies measuring deposition fluxes often group PBDDs with other dioxin-like compounds. For instance, a study in the vicinity of shredding plants in Belgium measured the median deposition level for the sum of polychlorinated dibenzo-dioxins/furans (PCDD/Fs) to be 1.9 pg TEQ/m² per day. uliege.be While specific flux data for OBDD is scarce, the general principles of POP deposition apply. As OBDD is primarily particle-bound, its deposition is closely linked to particulate matter deposition rates, which can deliver these contaminants to soil, vegetation, and water bodies, thereby introducing them into terrestrial and marine food chains. nih.govaaqr.orgnih.gov

To understand and predict the environmental fate of POPs like OBDD, scientists use various modeling approaches. nih.gov Simple mass balance models can help interpret monitoring data and assess the long-range transport potential of organic substances. nih.govresearchgate.net More complex multicompartment models, which may be based on general circulation models, are used to simulate the transport and distribution of these chemicals on a global scale. researchgate.net These models account for key environmental processes such as gas-particle partitioning, atmospheric degradation, and deposition. researchgate.net By simulating these processes, researchers can estimate the extent of long-range transport and the accumulation of substances like OBDD in remote regions. researchgate.net

Distribution and Occurrence in Environmental Compartments

Monitoring studies have confirmed the presence of PBDDs, including OBDD, in various environmental media, most notably in the atmosphere.

OBDD and other PBDDs are detected in both outdoor (ambient) and indoor air. epa.govnih.gov Atmospheric transport is a major route for the widespread dispersal of these compounds from emission sources, such as combustion processes. epa.gov

Ambient Air: Concentrations in ambient air are generally very low, measured in femtograms (fg) or picograms (pg) per cubic meter (pg/m³). epa.gov For example, a study at a background station in Taiwan monitoring long-range transport from biomass burning found that PBDDs were present, though specific concentrations for OBDD were not detailed. mdpi.com A monitoring study in Acadia National Park, a remote site, found that total dioxins/furans (PCDD/Fs) represented a significant portion of the total toxic equivalence, with the majority being in the particulate phase. nih.gov The average concentration of total PCDD/Fs can range from approximately 0.02 to 0.05 pg-WHO₂₀₀₅-TEQ m⁻³. aaqr.org

Indoor Air: Indoor environments can also be contaminated with PBDDs. nih.gov A notable source has been wood preservatives containing pentachlorophenol (B1679276) (PCP), which was contaminated with various dioxins. nih.gov A study of kindergarten buildings constructed with PCP-treated wood found indoor air to be contaminated with highly toxic PCDDs/PCDFs at pg/m³ levels, with octachlorodibenzo-p-dioxin (OCDD) and other highly chlorinated congeners being major contaminants. nih.gov This suggests that building materials and consumer products can be sources of indoor air contamination for structurally similar compounds like OBDD.

Table 1: Atmospheric Concentrations of Dioxin-like Compounds in Various Environments This table presents data for classes of dioxin-like compounds, as specific data for OBDD is often limited. TEQ (Toxic Equivalency) is used to express the combined toxicity of a mixture of dioxins and furans.

| Location / Study Type | Compound Class | Concentration Range | Average Concentration | Phase | Source |

| Nanjing (2020) | Total PCDD/Fs | 0.0191–0.0524 pg-WHO₂₀₀₅-TEQ m⁻³ | 0.0348 pg-WHO₂₀₀₅-TEQ m⁻³ | Combined | aaqr.org |

| Acadia National Park | Total PCDD/Fs | Up to 159 fg/m³ (single event) | 1.018 fg-TEQ/m³ (annual) | 69.7% Particulate | nih.gov |

| Mt. Lulin, Taiwan | Total PCDD/Fs | Up to 483 fg I-TEQ/m³ (biomass burning) | - | Combined | mdpi.com |

| German Kindergartens | PCDDs/PCDFs | pg/m³ levels | - | Combined | nih.gov |

Concentrations in Soil, Sediment, and Sewage Sludge

Soil and sediment are major sinks for PBDDs, including OBDD. Concentrations are often higher in urban and industrial areas compared to rural or remote locations nih.gov. The presence of PBDDs in these matrices is significant, as they can serve as a long-term source of contamination for the surrounding ecosystem.

Soil: Studies have detected PBDDs in soil samples from various locations. For example, research in China has identified PBDD/Fs in soil surrounding municipal solid waste incinerators nih.gov. In the United States, average dioxin concentrations in urban soils can be significantly higher than in rural areas, with some urban samples reaching levels as high as 186 ng/kg Toxic Equivalency (TEQ) nih.gov. While much of the data is reported as TEQ for all dioxin-like compounds, the highly brominated and chlorinated congeners are often the most abundant by mass nih.govmdpi.com. For instance, deeper sediments that predate significant industrial activity are often dominated by octachlorodibenzo-p-dioxin (OCDD), the chlorinated analogue of OBDD, which is largely derived from natural sources like forest fires nih.gov.

Sediment: Sediments in aquatic environments are a primary reservoir for PBDDs due to their hydrophobic nature epa.gov. Concentrations of dioxins in sediments can vary widely depending on proximity to sources of contamination. Studies of polychlorinated dibenzo-p-dioxins (PCDDs) in the Baltic Sea show that OCDD is often the dominant congener by mass, with concentrations in surface sediments ranging from 2.6 to 430.2 pg/g dry weight (d.w.) mdpi.com. In contaminated harbors, such as Sydney Harbor, concentrations of dioxin-like compounds in sediment have been reported in the range of 400–900 pg/g, with the highest levels reaching 5200 pg/g nih.gov. The EPA has noted a background level for dioxins and furans in non-impacted lake sediments of 5.3 ng/kg revize.com.

Sewage Sludge: Sewage sludge, a byproduct of wastewater treatment, can accumulate significant concentrations of persistent organic pollutants epa.gov. PBDDs and PCDDs are detected in sewage sludge, as these compounds adsorb to organic matter during the treatment process epa.govnih.gov. A study in Catalonia, Spain, investigated PCDD/F concentrations in coastal sediments affected by sewage sludge disposal. While background sediment TEQ values were around 3.69-4.15 pg/g, the sludge dumping site showed a much higher concentration of 57.04 pg/g, indicating that sludge is a significant vector for dioxin contamination in the marine environment nih.gov. In Australia, the concentration of dioxin-like compounds in sewage sludge from 2002-2006 ranged from 2.5 to 20.6 ng WHO05 TEQ/kg nepc.gov.au.

Concentrations of Dioxins in Environmental Media

| Environmental Matrix | Compound/Mixture | Concentration Range | Location/Study Notes | Reference |

|---|---|---|---|---|

| Urban Soil | Dioxins (TEQ) | Up to 186 ng/kg | General value for urban areas in the United States. | nih.gov |

| Rural Soil | Dioxins (TEQ) | 0.14 to 4.1 ng/kg | Washington state, USA. | nih.gov |

| Baltic Sea Sediment | PCDD/Fs | 2.6 to 430.2 pg/g d.w. | OCDD was a dominant congener by mass. | mdpi.com |

| Contaminated Harbor Sediment | Dioxin-like Compounds | 400 to 900 pg/g d.w. | Homebush Bay, Sydney Harbor. | nih.gov |

| Sewage Sludge Dumping Site | PCDD/Fs (I-TEQ) | 57.04 pg/g | Coastal sediment at a disposal site in Catalonia, Spain. | nih.gov |

| Australian Sewage Sludge | Dioxin-like Compounds (WHO05 TEQ) | 2.5 to 20.6 ng/kg | National survey data from 2002-2006. | nepc.gov.au |

Presence in Water and Aqueous Systems

Due to their extremely low water solubility, concentrations of OBDD and other highly halogenated dioxins in water are typically very low epa.govwaterquality.gov.au. When present in aqueous systems, they are predominantly found adsorbed to suspended particulate matter and organic carbon rather than in the dissolved phase nih.govnih.gov.

Reported concentrations for dioxins in freshwater at less contaminated sites are generally in the range of 1 to 5 pg/L, while more contaminated sites can have levels up to 100 pg/L waterquality.gov.au. A Canadian monitoring study of drinking water found OCDD levels ranging from not detected to 0.046 ng/L nih.gov. In pore water from reservoir sediments, which represents a direct interface between sediment and the water column, dioxin concentrations have been measured from 8.56 to 90.92 ng EQ/L nih.gov. The vast majority of the compound in an aquatic system will be partitioned to the sediment epa.govwaterquality.gov.au.

Levels in Biota (Terrestrial and Aquatic Organisms, Plants, Animals)

PBDDs are lipophilic, meaning they have a high affinity for fats and lipids. This property leads to their bioaccumulation in the fatty tissues of organisms epa.gov. As a result, these compounds can biomagnify, reaching progressively higher concentrations at higher trophic levels of the food chain epa.gov. More than 90% of human exposure to dioxins is estimated to occur through the consumption of animal fats, including meat, dairy products, and fish epa.gov.

In aquatic ecosystems, organisms accumulate dioxins from both water and sediment, with dietary intake being a predominant pathway epa.gov. Bioconcentration factors (BCFs), which measure uptake from water, are lower for highly halogenated congeners like OCDD (ranging from 34 to 2,226) compared to less chlorinated congeners epa.gov. This is partly due to the large molecular size of OCDD and OBDD, which may hinder passage across biological membranes. A study of various fish species in the Tittabawassee and Saginaw Rivers found that body weight and lipid content were the most significant factors influencing the accumulation of PCDD/Fs nih.gov.

Environmental Transformation and Degradation Pathways

PBDDs are highly resistant to environmental degradation waterquality.gov.au. Their chemical stability means they persist for long periods in soil and sediment epa.gov. However, under certain conditions, they can undergo transformation processes. The most significant degradation pathway for dioxins in the surface environment is photochemical degradation, or photolysis, driven by sunlight epa.gov. Microbial degradation can also occur, but it is generally a very slow process for highly halogenated congeners inchem.org.

Photochemical Degradation (Photolysis)

Photolysis is a process where molecules are broken down by absorbing light energy. For PBDDs and PCDDs, this typically involves the reductive removal of halogen atoms (bromine or chlorine). This process generally leads to the formation of less halogenated, and often less toxic, congeners inchem.orgnih.gov. Photodegradation rates are influenced by several factors, including the medium (e.g., water, solvent, soil surface), the presence of other substances that can act as hydrogen donors, and the intensity of ultraviolet (UV) radiation nih.govmst.edu.

The rate of photolysis varies among different dioxin congeners. Generally, the degradation rate decreases as the number of halogen atoms increases, because the additional atoms make the molecule more stable nih.gov. However, some studies have shown exceptions to this trend. A study on the photolysis of PCDDs/PCDFs in aqueous solutions found that while degradation rates generally decreased with increasing chlorination, octachlorodibenzofuran (OCDF) degraded more rapidly than tetrachlorodibenzofuran (TCDF) under certain conditions researchgate.net. The direct photolysis rate of polychlorinated dibenzofurans (PCDFs) has been observed to be faster than that of PCDDs nih.gov.

Photolysis rates determined in laboratory settings often differ from those observed in the natural environment. Laboratory studies frequently use organic solvents and controlled UV light sources, which may not accurately reflect environmental conditions mst.eduelsevierpure.comresearchgate.net.

A field experiment in Vietnam studying the photolysis of OCDD and OCDF in direct sunlight found significant degradation. The half-life of OCDD in a hexane (B92381) solution was 91 minutes, while in toluene (B28343) it was 111 minutes. The half-life for OCDF was even shorter, at 42 minutes in hexane and just 9.2 minutes in toluene researchgate.net. In contrast, laboratory photolysis rates under 300 nm UV light were considerably faster, with half-lives ranging from minutes to hours, reflecting the higher intensity of the specific UV wavelength used compared to the broader spectrum of natural sunlight researchgate.net. The presence of other substances in the environment can also affect photolysis. For example, UV-absorbing co-contaminants can impede the photodegradation of OCDD by "shielding" it from sunlight mst.eduelsevierpure.com. Conversely, substances like vegetable oils can enhance degradation by acting as hydrogen donors for the dechlorination process nih.gov.

Photolysis Half-Lives of OCDD and OCDF in Sunlight (Field Experiment)

| Compound | Solvent | Half-Life (minutes) | Reference |

|---|---|---|---|

| Octachlorodibenzo-p-dioxin (OCDD) | Hexane | 91 | researchgate.net |

| Octachlorodibenzo-p-dioxin (OCDD) | Toluene | 111 | researchgate.net |

| Octachlorodibenzofuran (OCDF) | Hexane | 42 | researchgate.net |

| Octachlorodibenzofuran (OCDF) | Toluene | 9.2 | researchgate.net |

Microbial Degradation (Biodegradation) of Octabromodibenzo-p-dioxin

The microbial degradation of highly halogenated compounds such as this compound (OBDD) is a critical process governing its fate and persistence in the environment. While direct research on the biodegradation of OBDD is not extensively documented, significant insights can be drawn from studies on structurally similar compounds, particularly octachlorodibenzo-p-dioxin (OCDD) and polybrominated diphenyl ethers (PBDEs). Biodegradation of these persistent organic pollutants occurs through two primary microbial strategies: aerobic degradation, which is generally limited to less halogenated congeners, and anaerobic reductive dehalogenation, which is the principal mechanism for transforming highly halogenated molecules like OBDD. nih.govsemanticscholar.orgnih.gov

Aerobic Microbial Degradation Processes

Aerobic biodegradation involves the use of oxygen by microorganisms to break down organic compounds. situbiosciences.com For halogenated dioxins, this process is typically initiated by dioxygenase enzymes that attack the aromatic rings. bohrium.com However, extensive research on polychlorinated dibenzo-p-dioxins (PCDDs) has shown that aerobic degradation is generally effective only for congeners with four or fewer chlorine atoms. nih.govnih.gov Highly chlorinated dioxins, such as OCDD, are largely resistant to aerobic attack due to the high number of electron-withdrawing halogen substituents, which makes the aromatic rings less susceptible to electrophilic attack by oxygenases. semanticscholar.orgneptjournal.com

By analogy, this compound, with its full complement of eight bromine atoms, is considered highly recalcitrant to aerobic microbial degradation. The large size and high degree of halogenation of the OBDD molecule sterically hinder the enzymatic activity of aerobic bacteria. While some bacterial genera, such as Sphingomonas, Pseudomonas, and Burkholderia, have demonstrated the ability to degrade less halogenated dioxins and related aromatic compounds, their capacity to transform highly brominated congeners like OBDD has not been established and is considered unlikely as an initial step in its environmental transformation. nih.govnih.gov

Anaerobic Reductive Dehalogenation

Under anoxic (oxygen-free) conditions, the primary microbial transformation pathway for highly halogenated compounds like OBDD is reductive dehalogenation. semanticscholar.orgmdpi.com In this process, specific anaerobic bacteria use the halogenated molecule as a terminal electron acceptor in a form of respiration known as organohalide respiration. researchgate.netnih.gov A halogen atom (in this case, bromine) is removed and replaced with a hydrogen atom, leading to the formation of a less brominated, and typically less toxic, dioxin congener. nih.govresearchgate.net

This process is crucial for the environmental attenuation of highly halogenated dioxins because the resulting lower-brominated congeners can be more susceptible to further degradation, including aerobic pathways. nih.gov Studies on the structurally similar polybrominated diphenyl ethers (PBDEs) have demonstrated that anaerobic microbial consortia can reductively debrominate highly brominated congeners. For example, octa-BDE mixtures have been shown to be debrominated to various hepta-, hexa-, penta-, and even tetra-BDEs in anaerobic microcosms established with soils and sediments. nih.gov This sequential removal of bromine atoms reduces the compound's persistence and potential for bioaccumulation. It is strongly hypothesized that OBDD undergoes a similar stepwise reductive debromination process in anaerobic environments.

| Compound Type | Initial Concentration (nM) | Concentration after 42 Days (nM) | Change in Concentration (nM) |

|---|---|---|---|

| Nona-BDE | 45 | N/A (Below detection) | -45 |

| Octa-BDEs | 181 | N/A (Below detection) | -181 |

| Hepta-BDEs | 294 | N/A (Below detection) | -294 |

| Hexa-BDE (Product) | 19 | 56 | +37 |

| Penta-BDEs (Product) | 0 | 124 | +124 |

| Tetra-BDEs (Product) | 0 | 150 | +150 |

Role of Specific Microbial Genera (e.g., Sphingomonas, Pseudomonas, Burkholderia, Dehalococcoides)

The microbial degradation of halogenated dioxins involves a diverse range of bacteria, with specific genera playing distinct roles depending on the environmental conditions and the degree of halogenation of the target compound.

Sphingomonas : Members of the genus Sphingomonas are well-known for their ability to aerobically degrade a wide array of aromatic compounds, including lower-chlorinated dioxins. nih.govnih.gov For instance, Sphingomonas sp. strain RW1 can mineralize dibenzo-p-dioxin (B167043) and some mono- and dichlorinated congeners. nih.gov However, its activity diminishes significantly with increasing halogenation, and it is not known to degrade highly halogenated dioxins like OBDD. nih.gov

Pseudomonas : This genus includes versatile bacteria capable of degrading numerous environmental pollutants, including aromatic hydrocarbons and some chlorinated dioxins, under aerobic conditions. nih.govnih.gov Pseudomonas veronii PH-03, for example, can grow on dibenzo-p-dioxin and transform some mono- and di-chlorodibenzo-p-dioxins. nih.gov As with Sphingomonas, their role is confined to less halogenated compounds, and they are not implicated in the initial degradation of OBDD.

Burkholderia : Species within the Burkholderia genus are recognized for their metabolic capacity to degrade various aromatic and halogenated compounds. mdpi.com Some strains have been shown to aerobically degrade chlorinated dioxins; for example, Burkholderia cenocepacia 869T2 was found to degrade 2,3,7,8-TCDD. nih.gov Despite this capability, their activity is also generally restricted to lower-halogenated congeners, and they are not considered primary degraders of highly halogenated molecules like OBDD.

Dehalococcoides : This genus is of paramount importance for the environmental fate of highly halogenated dioxins. Dehalococcoides are strictly anaerobic bacteria that specialize in organohalide respiration. researchgate.netnih.gov Various strains of Dehalococcoides mccartyi are the only bacteria known to reductively dehalogenate a wide range of persistent pollutants, including highly chlorinated dioxins (like OCDD), polychlorinated biphenyls (PCBs), and PBDEs. researchgate.netnih.govberkeley.edu Studies have shown that Dehalococcoides-containing cultures can debrominate octa-BDE mixtures, producing less-brominated and more readily degradable congeners. nih.govberkeley.edu Given their proven role in the dehalogenation of other highly halogenated aromatic compounds, Dehalococcoides species are the most likely microorganisms responsible for the initial reductive debromination of this compound in anaerobic environments. nih.govnih.gov

| Microbial Genus | Metabolic Process | Typical Substrates | Relevance to this compound |

|---|---|---|---|

| Sphingomonas | Aerobic Degradation | Lower-chlorinated dibenzo-p-dioxins, Dibenzofuran nih.gov | Unlikely to initiate degradation due to high bromination. |

| Pseudomonas | Aerobic Degradation | Lower-chlorinated dibenzo-p-dioxins, Aromatic hydrocarbons nih.govnih.gov | Not considered a primary degrader of highly brominated congeners. |

| Burkholderia | Aerobic Degradation | 2,3,7,8-TCDD, Other aromatic pollutants nih.gov | Role is likely limited to subsequent degradation of lower-brominated intermediates. |

| Dehalococcoides | Anaerobic Reductive Dehalogenation | Highly chlorinated dioxins (e.g., OCDD), Highly brominated diphenyl ethers (e.g., Octa-BDE) researchgate.netnih.govberkeley.edu | Considered the key genus for initiating degradation via reductive debromination. |

Remediation and Destruction Technologies for Octabromodibenzo P Dioxin Contamination

Thermal Treatment Technologies

Thermal technologies utilize heat to destroy or immobilize contaminants. For persistent organic pollutants like OBDD, high temperatures are required to break the stable carbon-bromine and ether bonds, mineralizing the compound into less harmful substances such as carbon dioxide, water, and inorganic halides.

High-temperature incineration is a well-established and effective technology for the destruction of dioxin-containing wastes. clu-in.org These systems operate at temperatures typically above 850°C and often exceeding 1200°C, which is sufficient to achieve complete combustion and destruction of stable molecules like OBDD. unl.ptukwin.org.uk

Rotary Kilns: These are versatile and widely used incinerators capable of treating a variety of waste types, including contaminated soils, sludges, and containerized liquids. The rotating, cylindrical vessel ensures thorough mixing of the waste, promoting efficient heat transfer and complete combustion. clu-in.org

Liquid Injection Incinerators: This method is suitable for pumpable liquid wastes. The waste is injected through nozzles into a high-temperature combustion chamber, where it is atomized and rapidly destroyed.

Fluidized Bed Incinerators: In these systems, a bed of inert granular material (like sand) is "fluidized" by passing combustion air through it at high velocity. Waste is introduced into this hot, turbulent bed, leading to rapid and uniform combustion.

For the destruction of dioxins, a combination of high temperature, sufficient residence time (greater than 2 seconds), and an excess of oxygen is crucial to prevent incomplete combustion and the potential for reformation of dioxin-like compounds. ukwin.org.uk

The performance of incinerators is measured by their Destruction and Removal Efficiency (DRE), which quantifies the percentage of a specific contaminant that is destroyed or removed from the waste stream. For dioxins, regulations often require a DRE of 99.9999%. Research and field tests have demonstrated that well-operated incinerators can meet or exceed this standard for dioxins. clu-in.org However, real-world performance can be influenced by factors such as startup and shutdown cycles, where emissions can be significantly higher than during steady-state operation. ukwin.org.uknih.gov The efficiency of air pollution control devices, such as activated carbon injection followed by bag filters, is also critical, with studies showing removal efficiencies for dioxins from flue gas exceeding 99%. nih.gov

| Technology/Study | Contaminant | Reported DRE / Removal Efficiency | Source |

|---|---|---|---|

| Mobile Incinerator (EPA Research) | Dioxins | > 99.9999% | clu-in.org |

| Catalytic Methods (General) | Dioxins | 95 - 99% | tandfonline.com |

| Activated Carbon Injection + Bag Filter | PCDD/Fs | 99.13% (in terms of I-TEQ) | nih.gov |

| Selective Catalytic Reduction (Startup vs. Normal Operation) | PCDD/Fs | 42% (Startup) vs. >99% (Normal) | ukwin.org.uk |

Low-temperature pyrolysis is an alternative thermal process conducted under oxygen-deficient conditions, typically at temperatures between 250°C and 400°C. This process breaks down organic contaminants without combustion. For dioxins present in matrices like municipal solid waste incinerator fly ash, low-temperature pyrolysis has been shown to be highly effective, achieving degradation efficiencies of over 99% at 250°C. researchgate.net This method is advantageous as it consumes less energy compared to high-temperature incineration and can mitigate the risk of dioxin reformation that occurs in the cooling zones of incinerators. tandfonline.com

The efficiency of low-temperature pyrolysis can be significantly enhanced by the use of catalysts. Calcium oxide (CaO) has been identified as a particularly effective and low-cost catalyst. It promotes the pyrolysis process, reduces the required activation energy, and neutralizes acidic gases produced during the thermal decomposition of halogenated compounds. nih.govdntb.gov.ua Research has demonstrated that the addition of CaO can achieve high degradation efficiency for dioxins even at a reduced temperature of 210°C, a temperature at which pyrolysis alone is relatively ineffective. researchgate.net The catalytic action of CaO involves promoting dehalogenation and cracking reactions, effectively destroying the dioxin structure. nih.gov

| Pyrolysis Temperature | Condition | Dioxin Degradation Efficiency | Source |

|---|---|---|---|

| 250°C | Without Catalyst (on washed fly ash) | 99.3% | researchgate.net |

| 210°C | Without Catalyst (on washed fly ash) | 29% | researchgate.net |

| 210°C | With CaO Catalyst | 94.8% | researchgate.net |

Advanced thermal methods offer innovative solutions for the complete destruction of highly recalcitrant wastes like OBDD.

Plasma Arc Pyrolysis: This technology uses plasma torches to generate extremely high temperatures (5,000°C to 10,000°C). When waste is exposed to this plasma field, organic molecules are dissociated into their constituent atoms, and the resulting gas can be converted into a synthesis gas (syngas). Inorganic materials are melted and cooled into a non-leachable, glass-like slag. This process ensures the complete destruction of dioxins.

Supercritical Water Oxidation (SCWO): SCWO utilizes the unique properties of water above its thermodynamic critical point (374°C and 221 bar). nih.gov In this state, water acts as a nonpolar solvent, allowing organic compounds like OBDD and oxygen to become fully miscible. epa.govwikipedia.org This single-phase environment facilitates extremely rapid and complete oxidation reactions at temperatures of 500-650°C, with destruction efficiencies often exceeding 99%. epa.govenviro.wiki A key advantage of SCWO is that it prevents the formation of toxic byproducts such as dioxins and nitrogen oxides (NOx) that can be a concern with conventional incineration. epa.gov

In Situ Vitrification (ISV): ISV is a technology used for the remediation of contaminated soil directly in place. It involves passing a large electrical current through electrodes inserted into the soil, heating it to temperatures of 1,600°C to 2,000°C. mdpi.com This process melts the soil and other inorganic materials into a chemically stable, leach-resistant glass, effectively immobilizing heavy metals. Organic contaminants like OBDD are destroyed by pyrolysis in the molten soil. Any gases produced are captured by a hood and treated before release.

Low-Temperature Pyrolysis and Catalytic Approaches.

Bioremediation and Phytoremediation Strategies

Bioremediation and phytoremediation are more environmentally sustainable and potentially lower-cost alternatives to thermal treatments. These strategies use living organisms—microorganisms and plants, respectively—to degrade or sequester contaminants.

Bioremediation relies on the metabolic capabilities of microorganisms to break down pollutants. The degradation of highly halogenated compounds like OBDD is often a multi-step process involving different types of microbes:

Anaerobic Reductive Dehalogenation: Highly brominated dioxins are resistant to aerobic attack. In anaerobic (oxygen-free) environments, specific bacteria can use these compounds in a process called halorespiration, where they remove bromine atoms and replace them with hydrogen. This process reduces the toxicity of the molecule and makes it susceptible to further degradation.

Aerobic Oxidation: The less-brominated dioxins resulting from anaerobic dehalogenation can be broken down further by aerobic microorganisms. Certain bacteria, such as those from the Pseudomonas genus, and fungi are known to degrade a wide range of organic pollutants. als-journal.comfrontiersin.orgjicrcr.com White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective. mdpi.comnih.gov They secrete powerful, non-specific extracellular enzymes (like lignin (B12514952) peroxidases and manganese peroxidases) that can oxidize a wide variety of persistent organic pollutants, including dioxin-like compounds. nih.govvu.nl

Phytoremediation involves the use of plants to clean up contaminated soil and water. scilit.com For compounds like brominated flame retardants and PBDD/Fs, plants can contribute to remediation through several mechanisms, including:

Phytodegradation: Plants and their associated root-zone microbes can break down organic contaminants.

Phytoextraction: Plants can take up contaminants through their roots and accumulate them in their tissues (shoots and leaves), which can then be harvested and disposed of.

Phytostabilization: Plants can reduce the mobility and bioavailability of contaminants in the soil by preventing erosion and leaching.

While promising, the effectiveness of bioremediation and phytoremediation for highly brominated compounds like OBDD in the field is still an area of active research. mdpi.comnih.gov

Microbial Degradation Processes

Microbial degradation is a cornerstone of bioremediation, harnessing the metabolic capabilities of microorganisms to break down contaminants. For highly halogenated compounds like octabromodibenzo-p-dioxin, this process is often a multi-step sequence involving both anaerobic and aerobic conditions.

The initial and critical step for highly brominated dioxins is reductive debromination under anaerobic conditions. This process involves the removal of bromine atoms, which reduces the toxicity of the molecule and makes it more susceptible to subsequent aerobic degradation. Studies on the highly chlorinated analogue, octachlorodibenzo-p-dioxin (B131699) (OCDD), and on structurally similar polybrominated diphenyl ethers (PBDEs) have shown that specific anaerobic bacteria, particularly species from the genus Dehalococcoides, are capable of reductive dehalogenation. These microorganisms use the halogenated compounds as electron acceptors in their respiration process, sequentially removing halogen atoms. It is strongly inferred that a similar pathway exists for OBDD, transforming it into lesser-brominated, more easily degradable congeners.

Once lower brominated congeners are formed, they can be completely degraded through aerobic oxidative pathways. Aerobic bacteria, including species of Sphingomonas, Pseudomonas, and Burkholderia, utilize powerful enzymes called dioxygenases to attack the aromatic ring structure of the dioxin molecule. This attack, often through an angular dioxygenation mechanism adjacent to the ether bridge, destabilizes the molecule and initiates a cascade of reactions that ultimately mineralize the compound into carbon dioxide, water, and bromide ions.

Bioaugmentation and Biostimulation Techniques

To enhance the rate and extent of microbial degradation in contaminated soils, two primary strategies are employed: bioaugmentation and biostimulation.

Bioaugmentation involves the introduction of specific, pre-grown microbial strains or consortia known to possess the desired degradative capabilities into the contaminated environment. In the context of OBDD, this could involve inoculating an anaerobic zone with cultures of Dehalococcoides to kickstart reductive debromination, followed by the introduction of aerobic dioxin-degrading bacteria into a subsequent aerobic treatment phase. While this approach can target specific degradation pathways, its success can be limited by the ability of the introduced microbes to survive and compete with the indigenous microbial community.

Biostimulation , conversely, focuses on stimulating the activity of the native microbial populations already present in the soil. This is achieved by modifying the environmental conditions to make them more favorable for microbial growth and metabolism. Strategies include the addition of nutrients like nitrogen and phosphorus to achieve an optimal carbon-to-nutrient ratio, the introduction of electron donors or acceptors, and adjusting soil moisture and pH. For OBDD remediation, biostimulation could involve creating anaerobic conditions and adding electron donors to promote the activity of native dehalogenating bacteria.

| Strategy | Description | Application Principle for OBDD | Potential Advantages | Potential Challenges |

| Bioaugmentation | Introduction of exogenous microbial strains with specific degradation capabilities. | Inoculation with anaerobic debrominating bacteria (e.g., Dehalococcoides) and/or aerobic dioxin-degrading bacteria. | Targets specific, often rate-limiting, degradation steps; potentially faster start-up. | Survival and competition of introduced microbes; cost of culturing inoculants. |

| Biostimulation | Modification of the environment to stimulate native microbial activity. | Addition of nutrients (N, P), electron donors, and optimization of physical conditions (e.g., moisture, redox potential). | Cost-effective; utilizes microbes already adapted to the site conditions. | Relies on the presence of capable indigenous microbes; may be a slower process. |

Optimization of Environmental Conditions for Microbial Activity (e.g., Oxygen, Nutrients, pH, Moisture)

The efficiency of any bioremediation process, whether relying on native or introduced microorganisms, is critically dependent on maintaining optimal environmental conditions. Key factors include:

Oxygen: As discussed, a sequential anaerobic-aerobic approach is likely most effective for OBDD. The anaerobic phase requires the strict exclusion of oxygen to promote reductive debromination, while the subsequent aerobic phase requires sufficient oxygen to facilitate oxidative ring cleavage.

Nutrients: Microbial metabolism is often limited by the availability of essential nutrients. The carbon-to-nitrogen-to-phosphorus (C:N:P) ratio is a critical parameter, with ratios around 120:10:2 often cited as being effective for remediating petroleum contaminants, a principle that can be adapted for dioxin remediation.

pH: Most microbial activity occurs within a pH range of 6 to 9. Extreme pH values can denature microbial enzymes and inhibit growth. Monitoring and adjusting soil pH to a neutral range is often necessary.

Moisture: Water is essential for microbial life, acting as a solvent and a transport medium for nutrients and contaminants. Optimal moisture content for bioremediation in soil is typically maintained between 40% and 60% of the soil's water-holding capacity.

Temperature: Temperature affects the rate of microbial metabolism. Many bioremediation processes, such as composting, are designed to operate at thermophilic temperatures (e.g., 54-65°C) to maximize degradation rates.

Composting as an Aerobic Bioremediation Approach

Composting is a robust and effective ex-situ bioremediation technology that creates an ideal environment for the microbial degradation of organic pollutants. The process involves mixing contaminated soil with organic amendments like manure, wood chips, or agricultural waste. This mixture enhances soil porosity, provides a rich source of carbon and nutrients, and supports the growth of a diverse and highly active microbial community.

The intense microbial activity during composting generates significant heat, leading to a thermophilic phase where temperatures can reach 55-65°C. These high temperatures accelerate the degradation rates of persistent pollutants. While specific data for PBDDs is lacking, composting has proven effective for a range of recalcitrant compounds, including explosives and chlorinated dioxins. For example, studies have shown that composting can reduce concentrations of explosives like TNT and RDX by over 99%. This aerobic process would be particularly effective for degrading the lower-brominated dioxin congeners that result from an initial anaerobic treatment step.

Phytoremediation and Rhizoremediation

Phytoremediation utilizes plants to remove, contain, or degrade environmental contaminants. Rhizoremediation is a specific subset of phytoremediation that focuses on the synergistic action between plants and the microorganisms that inhabit their root zone (the rhizosphere).

Mechanisms: Phytoextraction, Phytodegradation, Phytostabilization, Phytovolatilization, Rhizofiltration

Plants employ several mechanisms to remediate contaminated soil, and the dominant process depends on the plant species and the chemical nature of the contaminant.

| Mechanism | Description |

| Phytoextraction | The uptake of contaminants from the soil by plant roots and their translocation and accumulation in the harvestable, above-ground parts of the plant (stems and leaves). |

| Phytodegradation | The breakdown of organic contaminants within the plant tissues through metabolic processes, often aided by enzymes such as dehalogenases and oxygenases. |

| Phytostabilization | The use of plants to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their migration into groundwater or the food chain. This can occur through adsorption onto roots or precipitation within the root zone. |

| Phytovolatilization | The uptake of contaminants by plants, their conversion into a volatile form, and subsequent release into the atmosphere through transpiration. |

| Rhizofiltration | The adsorption or precipitation of contaminants onto plant roots or the absorption into the roots from contaminated water sources rather than soil. |

Role of Plant-Microbe Interactions in the Rhizosphere

The rhizosphere is a zone of intense microbiological activity, driven by the release of root exudates (sugars, amino acids, and other organic compounds) from the plant. This creates a symbiotic relationship where the plant feeds the microbes, and the microbes, in turn, provide benefits to the plant, including enhanced degradation of toxic compounds.

This plant-microbe synergy is the foundation of rhizoremediation. The microbial community in the rhizosphere can transform complex organic pollutants like OBDD into less harmful substances. Microbes can enhance the bioavailability of hydrophobic compounds by producing biosurfactants, which act like detergents to solubilize the contaminant. The enhanced microbial population and activity in the root zone create a "biological furnace" that can significantly accelerate the degradation of persistent pollutants compared to unplanted soil. This interaction not only helps to decontaminate the soil but also promotes the health and growth of the plant in a challenging environment.

Selection and Application of Plant Species for Remediation

Phytoremediation is an in-situ remediation strategy that utilizes plants to remove, degrade, or stabilize contaminants. For highly persistent and hydrophobic compounds like OBDD, the primary mechanism is often rhizoremediation, where the plant's root system stimulates microbial activity in the surrounding soil, enhancing the degradation of the pollutant. The selection of appropriate plant species is critical for the success of phytoremediation.

Ideal plant candidates for the remediation of OBDD-contaminated sites possess specific characteristics. These include a tolerance to high concentrations of toxic compounds, rapid growth rates to produce significant biomass, and extensive, deep root systems. A robust root system is particularly important as it explores a larger volume of soil and releases exudates that can stimulate the growth and metabolic activity of dioxin-degrading microbes.

While specific studies on plants for OBDD are limited, research on similar persistent organic pollutants (POPs) like polychlorinated dibenzo-p-dioxins (PCDD/Fs) provides valuable insights. Studies have shown that certain grasses and leguminous plants can enhance the degradation of these compounds in soil. For instance, Festuca arundinacea (Tall Fescue) has been observed to significantly reduce the concentration of various PCDD/F congeners in contaminated soil over extended periods. acs.org The success of these plants is attributed to their ability to promote a favorable rhizosphere environment for microbial degraders. acs.org

The application of these plants involves cultivating them on the contaminated site, where their root systems can interact with the soil matrix. The process is often long-term, relying on the sustained interaction between the plants, soil microbes, and the contaminant.

Table 1: Potentially Suitable Plant Species for Rhizoremediation of OBDD

| Plant Species | Relevant Characteristics | Potential Mechanism for OBDD |

|---|---|---|

| Tall Fescue (Festuca arundinacea) | Extensive fibrous root system, high biomass, proven efficacy for PCDD/Fs. acs.org | Rhizodegradation: Stimulation of microbial activity in the root zone. |

| Poplar Trees (Populus deltoides) | Deep-rooting, high water uptake, effective for chlorinated solvents and hydrocarbons. land8.com | Phytohydraulics: Control of contaminant migration; Rhizodegradation. |

| Indian Mustard (Brassica juncea) | High biomass, known hyperaccumulator of heavy metals and radionuclides. land8.com | Phytoextraction: Potential for uptake and accumulation, though less likely for OBDD. |

| Willow (Salix species) | Water-loving, extensive root system, used for heavy metals and fuel pollutants. land8.com | Phytostabilization: Immobilization of contaminants in the root zone. |

Hybrid Bioremediation Approaches

Given the recalcitrant nature of OBDD, a single remediation technology is often insufficient to achieve complete cleanup. Hybrid approaches, which combine multiple remediation strategies, are gaining prominence as they can address the limitations of individual methods. These integrated systems can create synergistic effects, leading to more efficient and thorough decontamination. aclima.eus

Combining biological treatments with physicochemical methods can be a powerful strategy for recalcitrant compounds like OBDD. Physicochemical processes, such as in-situ chemical oxidation (ISCO) or thermal desorption, can serve as a pre-treatment step. These methods can break down the complex, highly brominated structure of OBDD into simpler, less toxic intermediates.

These resulting intermediates are often more water-soluble and biodegradable, making them more accessible to microbial attack. nih.gov Following the physicochemical pre-treatment, biological methods like rhizoremediation or microbial bioaugmentation can be applied to complete the degradation process. This sequential approach leverages the strengths of each technology: the power of chemical/physical methods to initiate degradation and the cost-effectiveness and sustainability of biological methods to finish the process. For instance, zero-valent iron (nZVI) nanoparticles have shown potential in degrading chlorinated contaminants, and a similar reductive dehalogenation process could be applied to OBDD before bioremediation. aclima.eus

Nano-phytoremediation is an emerging hybrid technology that integrates nanotechnology with phytoremediation to enhance the cleanup of contaminated sites. mdpi.com This approach utilizes nanoparticles to improve the efficiency of plant-based remediation in several ways. Nanomaterials can increase the bioavailability of contaminants, promote plant growth and stress tolerance, and directly catalyze the degradation of pollutants. researchgate.netrsyn.org

For a hydrophobic compound like OBDD that is strongly bound to soil particles, nanoparticles can play a crucial role. For example:

Increased Bioavailability: Certain nanoparticles can help desorb OBDD from soil particles, making it more available for uptake by plant roots or degradation by rhizospheric microbes. researchgate.net

Enhanced Plant Tolerance: Nanoparticles can help mitigate the phytotoxic effects of contaminants, allowing plants to grow healthier and establish the robust root systems necessary for effective rhizoremediation. researchgate.net

Direct Degradation: Some nanomaterials, such as nanoscale zero-valent iron (nZVI), have catalytic properties and can directly facilitate the breakdown of halogenated organic compounds. mdpi.com Applying these nanoparticles to the root zone could create reactive "hotspots" that degrade OBDD in-situ.

While still largely in the research and development phase, nano-phytoremediation holds significant promise for addressing challenging contaminants like OBDD. dntb.gov.ua

Table 2: Nanoparticles and Their Potential Roles in Nano-phytoremediation of OBDD

| Nanoparticle Type | Potential Mechanism of Action |

|---|---|

| Nanoscale Zero-Valent Iron (nZVI) | Direct chemical reduction and dehalogenation of OBDD in the soil matrix. mdpi.com |

| Carbon Nanotubes (CNTs) | Adsorption of OBDD, potentially altering its bioavailability and facilitating microbial interactions. rsyn.org |

| Titanium Dioxide (TiO₂) Nanoparticles | Can reduce oxidative stress in plants, improving their tolerance to contaminants and enhancing growth for rhizoremediation. mdpi.com |

Enhancement of Bioavailability for Bioremediation (e.g., Biosurfactants)

A major obstacle in the bioremediation of OBDD is its extremely low water solubility and strong tendency to adsorb to soil organic matter. This makes the compound largely unavailable to the microorganisms that could potentially degrade it. mdpi.com Enhancing the bioavailability of OBDD is therefore a critical step for effective bioremediation.

Biosurfactants, which are surface-active compounds produced by microorganisms, offer a promising solution. researchgate.net These molecules have both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. nih.gov When present in water at a sufficient concentration (known as the critical micelle concentration), biosurfactant molecules assemble into structures called micelles.

The hydrophobic tails of the biosurfactants form the core of the micelle, creating a non-polar microenvironment. Hydrophobic contaminants like OBDD can partition into this core, effectively increasing their apparent solubility in the aqueous phase. mdpi.comicm.edu.pl This solubilization process has two main benefits for bioremediation:

Mobilization: It helps to desorb the OBDD molecules from the soil particles, allowing them to move into the water phase where they can come into contact with degrading microbes. nih.gov

Facilitated Uptake: The micelles can interact with the cell surfaces of microorganisms, facilitating the transport of the contaminant across the cell membrane for intracellular degradation. mdpi.com

Studies on other hydrophobic pollutants like polycyclic aromatic hydrocarbons (PAHs) and petroleum hydrocarbons have demonstrated that the application of biosurfactants such as rhamnolipids and sophorolipids can significantly enhance their degradation rates. nih.govnih.gov This principle is directly applicable to OBDD, making biosurfactant-enhanced bioremediation a key strategy for treating contaminated sites.

Table 3: Common Biosurfactants and Their Potential Application for OBDD

| Biosurfactant Class | Example(s) | Producing Microorganisms | Mechanism for Enhancing OBDD Bioavailability |

|---|---|---|---|

| Glycolipids | Rhamnolipids, Sophorolipids | Pseudomonas aeruginosa, Starmerella bombicola | Solubilization via micelle formation, reduction of interfacial tension. nih.gov |

| Lipopeptides | Surfactin, Iturin | Bacillus subtilis | Emulsification and solubilization. mdpi.com |

Environmental Policy and Regulatory Frameworks for Octabromodibenzo P Dioxin

International Conventions and Agreements Governing Polyhalogenated Dioxins and Furans

A number of international conventions and agreements have been established to address the risks posed by persistent organic pollutants (POPs), including polyhalogenated dioxins and furans. These agreements serve as a global framework for the management and control of these hazardous substances.

The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms iisd.orgepd.gov.hkundp.org. Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are listed in Annex C of the Convention as unintentionally produced POPs pops.intpops.int. This listing requires parties to the convention to take measures to reduce the unintentional releases of these chemicals with the goal of their continuing minimization and, where feasible, ultimate elimination pops.int.

While the convention specifically names polychlorinated congeners, the broader group of polyhalogenated dibenzo-p-dioxins and dibenzofurans, which includes brominated and mixed halogenated compounds like octabromodibenzo-p-dioxin, are of significant environmental concern due to their similar properties and formation pathways eurofins.friaeg.comgreenpeace.to. The principles and measures of the Stockholm Convention are therefore highly relevant to the control of all unintentionally produced dioxins and furans. The Convention has spurred global action to develop inventories and implement measures to minimize releases of these unintentional POPs pops.int.

National and Regional Regulatory Status and Policies

Various countries and regions have implemented their own regulatory frameworks to control the release of dioxins and furans, in line with international agreements and national environmental priorities.

Monitoring of dioxin and furan (B31954) emissions is a critical component of regulatory oversight. In the European Union, the Industrial Emissions Directive (IED) mandates the monitoring of dioxin emissions from waste incinerators and co-incinerators zerowasteeurope.eu. A significant recent development is the requirement for monitoring during all operating times, including start-up and shut-down phases, which are critical periods for dioxin formation zerowasteeurope.eu. In the United States, the Clean Air Act designates 2,3,7,8-TCDD as a hazardous air pollutant, requiring companies with potential emissions to implement control measures clu-in.org. The U.S. Environmental Protection Agency (EPA) also requires testing and reporting for chemicals that may be contaminated with chlorinated and brominated dibenzo-p-dioxins and dibenzofurans under the Toxic Substances Control Act (TSCA) epa.govepa.gov.

In Canada, Canada-wide Standards for Dioxins and Furans have been developed to address emissions from sources such as waste incinerators and pulp and paper boilers ccme.capops.int. Japan has also implemented stringent monitoring and control measures under its Law Concerning Special Measures Against Dioxins env.go.jp.

A primary focus of regulatory efforts is the implementation of source-directed measures to reduce the formation and release of dioxins and furans. These measures often involve the adoption of Best Available Techniques (BAT) and Best Environmental Practices (BEP). For industrial processes, particularly waste incineration, this includes:

Combustion Control: Ensuring high combustion temperatures (over 850 °C, and often over 1000 °C for highly contaminated materials), sufficient oxygen, and adequate residence times to destroy dioxins and their precursors ieabioenergy.comwho.int.

Flue Gas Cleaning: Employing technologies such as activated carbon injection to adsorb dioxins and other pollutants from the flue gas ieabioenergy.comldxsolutions.com.

Process Modifications: In some industries, such as the pulp and paper sector, a shift away from chlorine bleaching has significantly reduced dioxin formation tandfonline.com.

The World Health Organization (WHO) emphasizes that the most effective way to prevent or reduce human exposure to dioxins is through strict control of industrial processes to minimize their formation who.int.

Environmental quality standards for dioxins and furans have been established for various environmental media, including water, soil, and biota. The European Union, under the Water Framework Directive, has been working to set Environmental Quality Standards (EQSs) for these substances europa.eueuropa.eu. In the United States, the Safe Drinking Water Act sets a Maximum Contaminant Level (MCL) for 2,3,7,8-TCDD in drinking water clu-in.org.

The disposal of wastes containing dioxins and furans is also strictly regulated. The Resource Conservation and Recovery Act (RCRA) in the U.S. specifies treatment standards for certain dioxin-containing wastes before they can be landfilled clu-in.orgcornell.edu. For contaminated soils, specific treatment standards or alternative soil treatment standards must be met epa.gov. Proper incineration at high temperatures is considered the best available method for destroying dioxin-contaminated materials who.int.

Table 1: Key U.S. Federal Regulations Pertaining to Dioxins

| Statute | Provision | Relevance to Dioxins |

| Clean Air Act (CAA) | National Emission Standards for Hazardous Air Pollutants (NESHAPs) | Regulates emissions of dioxins from various industrial sources, including waste incinerators and manufacturing facilities. |

| Clean Water Act (CWA) | National Pollutant Discharge Elimination System (NPDES) | Regulates the discharge of dioxin-containing wastewater into surface waters. |

| Safe Drinking Water Act (SDWA) | Maximum Contaminant Level (MCL) | Sets a limit for 2,3,7,8-TCDD in public drinking water supplies. |

| Resource Conservation and Recovery Act (RCRA) | Land Disposal Restrictions (LDRs) | Requires treatment of certain dioxin-containing hazardous wastes to specific standards before land disposal. |

| Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) | Hazardous Substance Designation | Lists 2,3,7,8-TCDD as a hazardous substance, triggering reporting and cleanup requirements for releases. |

| Toxic Substances Control Act (TSCA) | Testing and Reporting Requirements | Requires manufacturers and importers of certain chemicals to test for contamination with polyhalogenated dibenzo-p-dioxins and dibenzofurans. |

Historical Trends and Assessment of Environmental Release Reductions

Historical data from developed countries indicate a significant reduction in the environmental release of dioxins and furans since the 1970s tandfonline.comacs.org. This decline is largely attributed to the implementation of stringent regulations, improvements in industrial technologies, and a decrease in the use of certain chlorinated chemicals clu-in.orgacs.orgepa.gov.

In the United States, the EPA reported a substantial reduction in the release of dioxin-like compounds to the environment between 1987 and 2000 epa.gov. Similarly, significant reductions in dioxin emissions have been observed in Japan and several European countries following the enforcement of new regulations and the modernization of waste incineration facilities env.go.jpieabioenergy.comresearchgate.netrepec.org.

Despite these successes, dioxins and furans remain a concern due to their persistence in the environment. Past releases continue to contribute to background environmental levels and human exposure epa.govregulations.gov. Therefore, continued vigilance and the implementation of effective control measures remain crucial.

Emerging Research Areas and Future Perspectives on Octabromodibenzo P Dioxin

Refined Characterization of OBDD Source Contributions and Isomer Profiles

The primary sources of OBDD are anthropogenic, stemming from combustion processes where bromine is present. This includes the incineration of municipal waste that contains brominated flame retardants (BFRs). The thermal processing of electronic waste (e-waste) is a significant and growing source of PBDDs, including OBDD. Furthermore, the pyrolysis of BFRs used in textiles and plastics can lead to the formation of these compounds. bohrium.cominchem.org

Future research is aimed at creating more detailed isomer profiles for OBDD from various sources. Environmental samples often contain a complex mixture of dioxin isomers, and the specific composition can act as a fingerprint, indicating the source of the contamination. nih.gov Thermochemical reactions during formation lead to specific isomer group ratios that are characteristic of the source. nih.gov However, once released into the environment, these ratios can shift due to atmospheric oxidation and other degradation processes. nih.gov Laboratory studies involving the incineration of single congeners like octachlorodibenzo-p-dioxin (B131699) have demonstrated their transformation into a full range of isomer groups, a process that is likely mirrored by OBDD. nih.govepa.gov Advanced analytical techniques coupled with statistical modeling, such as Positive Matrix Factorization (PMF), are being refined to better differentiate between these source-specific and environmentally-altered profiles.

Development of Advanced Analytical Techniques for Ultra-Trace Quantification and Speciation

The detection and quantification of OBDD at environmentally relevant concentrations present a significant analytical challenge due to its presence at ultra-trace levels. The gold standard for this analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), often using isotope dilution for accurate quantification. sgs.comnih.govepa.gov This technique offers the necessary selectivity and sensitivity to detect OBDD in complex matrices such as soil, sediment, air, and biological tissues. sgs.comepa.gov

Current research focuses on enhancing these methods and developing viable alternatives. Key areas of innovation include:

Triple Quadrupole Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is emerging as a sensitive and more cost-effective alternative to HRGC/HRMS for the routine analysis of dioxins and furans. thermofisher.comthermofisher.com

Improved Sample Cleanup: The development of automated and highly efficient sample cleanup systems is crucial for removing interfering compounds from sample extracts before instrumental analysis. This can involve multi-column setups with materials like acidic silica, alumina, and carbon. thermofisher.com

Advanced Data Processing: The use of sophisticated chromatography data systems (CDS) allows for automated quantification and quality control, streamlining the data analysis workflow and ensuring compliance with regulatory methods such as U.S. EPA Method 1613B. thermofisher.comthermofisher.com

Table 1: Advanced Analytical Techniques for OBDD Quantification

| Technique | Description | Advantages | Challenges |

|---|---|---|---|

| High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | The benchmark method for dioxin analysis, providing high selectivity and sensitivity. U.S. EPA Method 1613B is a key example. sgs.comepa.gov | Extremely low detection limits, high accuracy through isotope dilution, regulatory acceptance. sgs.comnih.gov | High instrument cost, complex operation and maintenance. |

| Triple Quadrupole Gas Chromatography-Mass Spectrometry (GC-MS/MS) | An alternative to HRMS that uses selected reaction monitoring (SRM) for high selectivity and sensitivity. thermofisher.com | Lower cost than HRMS, high throughput, excellent sensitivity and precision. thermofisher.comthermofisher.com | May require more rigorous method validation to achieve regulatory equivalence with HRMS. |

| Automated Sample Preparation | Robotic systems that perform extraction and cleanup of samples prior to analysis. thermofisher.com | Increased sample throughput, improved reproducibility, reduced solvent usage and analyst exposure. | Initial capital investment, method development for complex matrices. |

Integrated Fate and Transport Modeling under Diverse Environmental Scenarios

Understanding the environmental fate and transport of OBDD is critical for assessing exposure risks. Due to its physicochemical properties, such as low water solubility and high lipophilicity, OBDD is expected to behave similarly to other persistent organic pollutants (POPs). cdc.govnih.gov Once released into the environment, it strongly adsorbs to soil, sediments, and particulate matter. inchem.orgnih.gov This limits its mobility in water but makes it susceptible to transport over long distances through atmospheric deposition. epa.gov

Future research is focused on developing integrated multimedia models that can predict the movement and distribution of OBDD across different environmental compartments (air, water, soil, and biota). epa.gov These models incorporate a variety of factors:

Source Release Characteristics: The initial form and rate of release. epa.gov

Environmental Conditions: Factors like temperature, soil type, organic carbon content, and meteorological conditions influence transport and degradation. cdc.govepa.gov

Chemical Properties: Key parameters include vapor pressure, aqueous solubility, and partition coefficients (e.g., Octanol-water partition coefficient). epa.gov

Transformation Processes: The rates of photolysis, hydrolysis, and biodegradation, which are generally slow for highly halogenated dioxins. cdc.govnih.gov

These models are essential for predicting environmental concentrations, identifying areas of potential accumulation, and understanding how OBDD might enter the food chain. nih.govepa.gov

Innovation in Cost-Effective and Sustainable Remediation Technologies

The remediation of sites contaminated with OBDD and other dioxins is challenging and often costly. Traditional methods have relied on high-energy thermal treatments. clu-in.orgclu-in.org However, there is a significant research push towards more sustainable and cost-effective technologies.

Thermal Desorption: This method uses heat to vaporize dioxins from soil, which are then collected and treated. It operates at lower temperatures than incineration, making it a more energy-efficient option. clu-in.org

Bioremediation: This approach utilizes microorganisms to break down contaminants. While dioxins are generally resistant to microbial degradation, research is ongoing to identify and enhance microbial strains or consortia capable of dehalogenating PBDDs. nih.govmdpi.com Techniques like composting have shown promise, achieving significant removal efficiencies for chlorinated dioxins. nih.govmdpi.com

Phytoremediation: This technology uses plants to remove, contain, or degrade environmental contaminants. Certain plants can take up dioxins from the soil, offering a low-cost, in-situ treatment option. nih.govmdpi.com

Activated Carbon Application: Adding activated carbon to soil and sediment can effectively sequester dioxins, reducing their bioavailability and preventing their entry into the food chain. clu-in.org

Soil Washing: This ex-situ technique uses washing solutions, sometimes containing organic solvents or surfactants, to extract dioxins from contaminated soil. It has demonstrated high removal efficiencies at a reasonable cost. clu-in.org

Table 2: Comparison of Remediation Technologies for OBDD-Contaminated Soil

| Technology | Principle | Sustainability Aspect | Cost-Effectiveness |

|---|---|---|---|

| Incineration | High-temperature thermal destruction of contaminants. clu-in.org | Low - energy-intensive and can produce harmful by-products if not properly controlled. | Low - very expensive. |

| Bioremediation | Use of microorganisms to degrade pollutants. mdpi.com | High - utilizes natural processes, low energy input. nih.gov | High - potentially very low cost. |

| Phytoremediation | Use of plants to extract or degrade contaminants. mdpi.com | High - solar-powered, enhances soil health. | High - low operational costs. |

| Activated Carbon Sequestration | Binding of contaminants to activated carbon, reducing bioavailability. clu-in.org | Moderate - effective in-situ treatment, but does not destroy the contaminant. | Moderate - cost of carbon and application. |

| Soil Washing | Extraction of contaminants from soil using a liquid solution. clu-in.org | Moderate - effective but generates a contaminated liquid waste stream that requires further treatment. | Moderate to High - cost varies with scale and washing fluid. clu-in.org |

Further Elucidation of Ecological Impact Mechanisms and Non-Lethal Endpoints

The toxicity of dioxins and dioxin-like compounds is primarily mediated through the activation of the Aryl hydrocarbon Receptor (AhR), a protein that regulates gene expression. nih.gov The binding of a dioxin molecule to the AhR initiates a cascade of cellular and biological effects. While OBDD itself has not been extensively studied, its structural similarity to other toxic PBDDs and PCDDs suggests it will operate through this same mechanism. bohrium.com

Future ecological research aims to move beyond lethality as an endpoint and focus on the subtle, non-lethal effects that can have significant population-level consequences. For vertebrates, exposure to dioxin-like compounds is associated with a wide range of adverse outcomes: nih.gov

Developmental Toxicity: Exposure during early life can lead to neurological, immunological, and reproductive development issues. nih.gov

Immunotoxicity: Dioxins can suppress the immune system, making animals more susceptible to diseases.

Endocrine Disruption: These compounds can interfere with hormone systems, leading to problems with reproduction and development. Effects can include reduced testosterone, altered thyroid hormone levels, and gonadal atrophy. bohrium.comnih.gov

Hepatotoxicity: Dioxins are known to cause damage to the liver. nih.gov

A key area of future research is to determine the relative potency of OBDD and other brominated dioxins in activating the AhR and to characterize the specific non-lethal endpoints in various wildlife species. This is crucial for conducting accurate ecological risk assessments.

Comprehensive Assessment of Mixed Halogenated Dioxins and Furans

OBDD is part of a larger group of polyhalogenated dibenzo-p-dioxins and furans. In many real-world scenarios, particularly in combustion processes involving both chlorinated and brominated materials, mixed polybrominated/polychlorinated dibenzo-p-dioxins/furans (PXDD/Fs) are formed. food.gov.ukgreenpeace.to These compounds contain both bromine and chlorine atoms on the dioxin structure.

The assessment of these mixed halogenated compounds is a significant emerging research area for several reasons:

Analytical Complexity: There are thousands of potential PXDD/F congeners, which makes their comprehensive analysis incredibly difficult. food.gov.ukfood.gov.uk

Toxicological Data Gaps: There is insufficient toxicological data for most mixed halogenated congeners. greenpeace.to Consequently, they have not been assigned Toxic Equivalency Factors (TEFs), which are used to assess the total dioxin-like toxicity of a mixture. The World Health Organization has acknowledged the need to consider including these compounds in the TEF scheme as more data becomes available. greenpeace.to

Environmental Presence: Studies have confirmed the presence of mixed halogenated dioxins and furans in environmental samples and food, indicating a potential for human exposure. food.gov.ukfood.gov.ukpsu.edu Furans appear to be detected more frequently than dioxins in these studies. food.gov.uk

Q & A

Q. What analytical methods are recommended for detecting Octabromodibenzo-P-dioxin in environmental samples?

Methodological Answer:

- Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for precise congener-specific analysis. Isotope dilution with ¹³C-labeled standards (e.g., 5 ± 0.5 μg/mL in 70% nonane/30% toluene) improves accuracy by correcting for matrix effects .